molecular formula C17H14N2O3 B12897207 5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-38-2

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B12897207
CAS No.: 613667-38-2
M. Wt: 294.30 g/mol
InChI Key: VHRRPAKGFQXNBM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group at the 5-position and a phenyl group at the 6-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method is the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthetic route is a critical factor in industrial production, ensuring that the process is economically viable and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

613667-38-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21)

InChI Key

VHRRPAKGFQXNBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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